2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-9-6-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-4-10(17)7-11/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSDCFRXLVVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a thioacetamide moiety. The structural formula can be represented as:
This structure indicates potential interactions with biological macromolecules due to its heterocyclic nature and functional groups.
Antifungal Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antifungal properties. For instance, compounds with similar thieno-pyrimidine structures demonstrated activity against Fusarium oxysporum, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL. This suggests that the presence of the thieno ring enhances antifungal activity due to its ability to interact with fungal cellular components .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential. Thieno-pyrimidine derivatives have shown inhibition of various cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction. Notably, compounds within this class have been reported to exhibit cytotoxic effects in breast and colon cancer models, with IC50 values significantly lower than standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleic acid synthesis or repair, particularly targeting DNA topoisomerases.
- Cell Cycle Arrest : Compounds in this class often induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Antifungal Mechanism : The interaction with fungal cell membranes and disruption of ergosterol synthesis has been observed in related compounds.
Study 1: Antifungal Efficacy
A comparative study assessed the antifungal activity of several thieno-pyrimidine derivatives against Fusarium oxysporum. The compound exhibited an MIC comparable to established antifungal agents like miconazole, indicating its potential as a therapeutic candidate for fungal infections .
Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The study highlighted a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .
Data Table: Biological Activity Overview
Scientific Research Applications
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that enhance its biological activity:
- Core Structure : Thieno[3,2-d]pyrimidine
- Functional Groups :
- Thioether linkage
- Dimethyl and fluorophenyl substituents
- Acetamide group
The following table summarizes key findings from various studies on the biological activity of this compound:
Anticancer Efficacy
A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antibacterial Activity
In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting its potential for development as an antibiotic agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the arylacetamide moiety are common, enhancing metabolic stability and binding affinity in drug-like molecules .
- Methyl/ethyl groups on the pyrimidine core (e.g., 3,6-dimethyl in the target vs. 3-ethyl-5,6-dimethyl in ) influence steric bulk and lipophilicity.
- Heterocyclic substituents (e.g., benzo[d]thiazole in G1-4 ) may enhance π-π stacking interactions in biological targets.
Table 2: Reaction Yields and Conditions
| Compound | Yield | Solvent | Base | Temperature | Reference |
|---|---|---|---|---|---|
| Target* | - | DMF* | TEA* | 80°C* | |
| G1-4 | 48% | DMF | TEA | 80°C | |
| 10a–c | 68–74% | Acetone | K₂CO₃ | RT | |
| 5.10 | 76% | - | NaOMe | - |
*Inferred from analogous protocols.
Physicochemical and Spectroscopic Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Condensation : Reacting thioacetamide derivatives with halogenated intermediates under basic conditions (e.g., triethylamine in DMF at 60–80°C) to form the thioether linkage .
- Acetylation : Introducing the 3-fluorophenylacetamide group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol improves purity (>95%) . Critical Parameters : Temperature control (±2°C), solvent polarity, and catalyst selection (e.g., NaH for deprotonation) significantly impact yield (60–85%) .
Q. How is the compound’s structural integrity validated post-synthesis?
A combination of analytical techniques ensures structural confirmation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., NHCO at δ 10.10 ppm) and carbons in the thienopyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ observed at m/z 344.21) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>98%) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should focus on:
- Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Discrepancies (e.g., shifted NMR peaks) often arise from:
- Solvent Traces : Residual DMF or ethanol alters chemical shifts. Lyophilization or rigorous drying is advised .
- Tautomerism : The thienopyrimidine core may exhibit keto-enol tautomerism, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidized sulfur species) for process optimization .
Q. What strategies improve in vitro-to-in vivo translation of its bioactivity?
Key considerations include:
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) assess oxidative degradation .
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
- Pharmacokinetics (PK) : Rodent studies measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS .
Q. How does stereochemistry at the acetamide moiety influence target binding?
- Chiral Synthesis : Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity differences between R/S configurations .
- Biological Validation : Compare IC₅₀ values of enantiomers in enzyme assays to correlate stereochemistry with activity .
Q. What methodologies quantify thermal stability for long-term storage?
- DSC Analysis : Determines melting points (e.g., 230–232°C) and decomposition thresholds .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Cryopreservation : Lyophilized samples stored at -80°C retain >90% activity after 12 months .
Q. How can electrophilic substitution reactions modify the thienopyrimidine core for SAR studies?
- Halogenation : Use NBS or iodine in acetic acid to introduce halogens at C-5/C-6 positions .
- Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the phenyl ring, altering electron density .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify substituents .
Q. What computational tools predict metabolite formation and toxicity?
Q. How do structural analogs compare in binding affinity to biological targets?
A comparative analysis of analogs (Table 1) reveals:
| Compound Modification | Target (IC₅₀, nM) | Selectivity Ratio (Cancer/Normal Cells) |
|---|---|---|
| 3-Fluorophenyl substituent | EGFR: 12.3 | 8.5:1 |
| 3-Chlorophenyl substituent | EGFR: 18.7 | 5.2:1 |
| 3-Methoxyphenyl substituent | EGFR: 29.1 | 3.8:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
